4-Amino-6-fluoro-3-Iodo (1H)indazole
Description
4-Amino-6-fluoro-3-Iodo (1H)indazole is a substituted indazole derivative characterized by a fluorine atom at position 6, an iodine atom at position 3, and an amino group at position 4 (Figure 1). The unique substitution pattern of this compound—combining halogen (I, F) and amino groups—suggests applications in medicinal chemistry, agrochemicals, or materials science.
Properties
IUPAC Name |
6-fluoro-3-iodo-2H-indazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FIN3/c8-3-1-4(10)6-5(2-3)11-12-7(6)9/h1-2H,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGKHCNBFANGHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)I)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FIN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-fluoro-3-Iodo (1H)indazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of o-fluorobenzaldehydes or their O-methyloximes with hydrazine.
Introduction of Iodo Group: The iodo group can be introduced via iodination reactions using iodine or other iodinating agents.
Amination and Fluorination: The amino and fluoro groups can be introduced through nucleophilic substitution reactions using appropriate amines and fluorinating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-fluoro-3-Iodo (1H)indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino, fluoro, and iodo groups can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or carbonyl derivatives, while substitution reactions can introduce various functional groups onto the indazole ring .
Scientific Research Applications
4-Amino-6-fluoro-3-Iodo (1H)indazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-6-fluoro-3-Iodo (1H)indazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Electronic Comparisons
Substituent Effects
- 6-Chloro-3-Iodo-4-Methyl (1H)indazole (CAS 885521-51-7): Substituents: Chloro (C6), iodo (C3), methyl (C4). Key Differences: The methyl group at C4 (vs. Chlorine at C6 is larger and less electronegative than fluorine, altering electronic effects on the aromatic ring . Molecular Weight: 292.50 g/mol vs. ~295.06 g/mol (estimated for the target compound). LogP: 3.2 (higher lipophilicity due to methyl and chloro groups) vs.
6-Nitroindazole Derivatives :
- Substituents : Nitro (C6), variable groups at C3 (e.g., thiazolidine moieties).
- Key Differences : The nitro group is a strong electron-withdrawing group (EWG), enhancing ring electrophilicity compared to fluorine. This impacts reactivity in cross-coupling reactions and biological activity (e.g., antimicrobial properties in thiazolidine hybrids) .
- Synthetic Cannabinoids (e.g., 5F-AKB48, THJ-2201): Substituents: Fluoropentyl (N1), carboxamide (C3). Key Differences: These compounds prioritize lipophilic side chains (e.g., fluoropentyl) for blood-brain barrier penetration, unlike the target compound’s polar amino group. Their C3 carboxamides engage in receptor binding (e.g., CB1/CB2 agonism), whereas iodine in the target may serve as a synthetic handle for further modifications .
Enzyme Inhibition
- CK2 Inhibition: Indazole derivatives with carboxylic acid groups (e.g., 3-aryl-indazole-7-carboxylic acids) show CK2 kinase inhibition, a target in cancer therapy. The target compound’s amino group may mimic carboxylic acid binding in kinase active sites, though fluorine’s smaller size vs. aryl groups could reduce potency .
Antimicrobial Potential
- 6-Nitroindazole-Thiazolidine Hybrids: Demonstrated antibacterial and antifungal activity (MIC: 12.5–50 µg/mL). Replacing nitro with fluorine (weaker EWG) and adding amino may alter membrane permeability or target specificity .
Regulatory Status
- Controlled Substances : Many indazole carboxamides (e.g., 5F-EDMB-PINACA) are regulated due to psychoactive effects. The target compound’s lack of a carboxamide or fluorinated alkyl chain likely exempts it from current controlled substance laws, though structural vigilance is advised .
Comparative Data Table
*Estimated based on substituent contributions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
